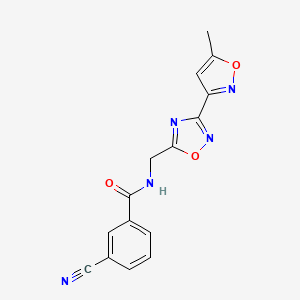

3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O3/c1-9-5-12(19-22-9)14-18-13(23-20-14)8-17-15(21)11-4-2-3-10(6-11)7-16/h2-6H,8H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNJNFOFXZKBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the 5-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the 1,2,4-oxadiazole ring: This step involves the reaction of nitriles with amidoximes under specific conditions to form the oxadiazole ring.

Coupling of the benzamide moiety: The final step involves the coupling of the benzamide moiety with the previously formed intermediate, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Therapeutic Applications

The compound has been studied for various therapeutic applications, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Recent studies have suggested that 3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process.

Case Study: In Silico Docking Studies

A molecular docking study evaluated the binding affinity of this compound to the active site of 5-LOX. The results indicated a strong interaction, suggesting its potential as a lead compound for developing new anti-inflammatory drugs .

| Parameter | Value |

|---|---|

| Binding Energy | -8.2 kcal/mol |

| Inhibition Constant (Ki) | 0.12 µM |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15.4 |

| PC3 (Prostate Cancer) | 10.7 |

Mechanism of Action

The mechanism of action of 3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

a) 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

- Structure: Shares the 3-cyanobenzamide core but replaces the oxadiazole-methyl-isoxazole moiety with a diphenylpyrazole group.

- Activity : Acts as a metabotropic glutamate receptor 5 (mGlu5) potentiator, demonstrating efficacy in preclinical models of schizophrenia .

- Key Differences : The pyrazole ring in CDPPB introduces aromatic π-π interactions, while the oxadiazole-isoxazole system in the target compound may enhance hydrogen bonding or steric effects.

b) 4-cyano-N-(3-methylisoxazol-5-yl)benzamide

- Structure : Lacks the oxadiazole linker; the isoxazole is directly attached to the benzamide.

Oxadiazole-Containing Analogs

a) N-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide (Ligand 10)

- Structure: Substitutes the 3-cyanobenzamide with 4-methoxybenzamide and replaces the methylisoxazole with a 3-chlorophenyl group.

- Properties: The chloro group increases lipophilicity (ClogP ≈ 3.2), while the methoxy group may reduce metabolic oxidation compared to the cyano substituent .

b) N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (, Compound 2)

- Structure: Incorporates a thioether linkage between the benzamide and oxadiazole, along with a fluorophenylaminoethyl side chain.

- Activity : Designed for anticancer or antiviral applications, highlighting how sulfur-based linkers (vs. methylene in the target compound) may influence target selectivity .

Isoxazole-Containing Derivatives

a) 4-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)phenol (Compound 203)

Structural-Activity Relationship (SAR) Analysis

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine, followed by coupling reactions. For example, oxadiazole rings can be formed via thermal cyclization of acylthiosemicarbazides under reflux in ethanol or methanol . The 5-methylisoxazole moiety is introduced through nucleophilic substitution or cross-coupling reactions using palladium catalysts . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to enhance yields (typically 60-80%) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of / NMR to confirm substituent positions (e.g., methyl groups on isoxazole at δ ~2.3 ppm) and the cyano group via IR absorption (~2220 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence-based assays or cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) via MTT protocols . Include positive controls like doxorubicin and validate results with dose-response curves (IC calculations) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

- Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins like COX-2 or PARP. Pair with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories . Compare results with experimental IC data to validate hypotheses .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

- Methodology : Systematically vary substituents (e.g., replacing 5-methylisoxazole with 3,5-dimethylpyrazole) and test bioactivity . Use statistical tools like ANOVA to identify significant structural contributors. For conflicting solubility data, repeat assays in standardized buffers (e.g., PBS at pH 7.4) and report partition coefficients (logP) .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

- Methodology : Modify labile groups (e.g., replace benzamide with sulfonamide) to reduce CYP450-mediated oxidation. Assess metabolic half-life using liver microsomes (human or murine) and LC-MS/MS quantification . Co-crystallization with metabolizing enzymes (e.g., CYP3A4) identifies vulnerable sites for rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.